molecular formula C5H5NOS2 B019221 3-Mercaptothiophene-2-carboxamide CAS No. 104728-24-7

3-Mercaptothiophene-2-carboxamide

Cat. No. B019221
M. Wt: 159.2 g/mol
InChI Key: TUAZXBJJRHSKFO-UHFFFAOYSA-N
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Description

3-Mercaptothiophene-2-carboxamide, also known as MTCA, is a sulfur-containing organic compound that has gained significant interest in scientific research due to its unique properties. MTCA is a heterocyclic compound that contains a thieno[2,3-b]thiophene ring system and a carboxamide functional group. This compound has been synthesized using various methods and has been studied for its potential applications in different fields of science.

Scientific Research Applications

3-Mercaptothiophene-2-carboxamide has been studied for its potential applications in different fields of science. In chemistry, 3-Mercaptothiophene-2-carboxamide has been used as a building block for the synthesis of other compounds, including heterocyclic compounds and peptides. In biochemistry, 3-Mercaptothiophene-2-carboxamide has been studied for its potential as a chelating agent for metal ions. 3-Mercaptothiophene-2-carboxamide has also been investigated for its potential use as an antioxidant and anti-inflammatory agent.

Mechanism Of Action

The mechanism of action of 3-Mercaptothiophene-2-carboxamide is not fully understood. However, it has been suggested that 3-Mercaptothiophene-2-carboxamide may act as a potent antioxidant by scavenging free radicals and preventing oxidative damage to cells. 3-Mercaptothiophene-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties.

Biochemical And Physiological Effects

3-Mercaptothiophene-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-Mercaptothiophene-2-carboxamide can protect cells from oxidative stress and reduce inflammation. 3-Mercaptothiophene-2-carboxamide has also been shown to inhibit the growth of cancer cells, suggesting that it may have potential as an anticancer agent. In vivo studies have demonstrated that 3-Mercaptothiophene-2-carboxamide can reduce oxidative damage in animal models of inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

3-Mercaptothiophene-2-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. 3-Mercaptothiophene-2-carboxamide is also relatively inexpensive, making it an attractive option for researchers on a budget. However, one limitation of 3-Mercaptothiophene-2-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-Mercaptothiophene-2-carboxamide. One area of research is the development of new synthesis methods for 3-Mercaptothiophene-2-carboxamide and related compounds. Another area of research is the investigation of the mechanism of action of 3-Mercaptothiophene-2-carboxamide and its potential as an antioxidant and anti-inflammatory agent. Additionally, further studies are needed to determine the efficacy of 3-Mercaptothiophene-2-carboxamide as an anticancer agent and its potential for use in clinical settings.
Conclusion
In conclusion, 3-Mercaptothiophene-2-carboxamide is a sulfur-containing organic compound that has gained significant interest in scientific research due to its unique properties. 3-Mercaptothiophene-2-carboxamide can be synthesized using various methods and has been studied for its potential applications in different fields of science. 3-Mercaptothiophene-2-carboxamide has several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While 3-Mercaptothiophene-2-carboxamide has several advantages for use in lab experiments, its mechanism of action is not fully understood. Further research is needed to fully understand the potential of 3-Mercaptothiophene-2-carboxamide for use in different fields of science.

Synthesis Methods

3-Mercaptothiophene-2-carboxamide can be synthesized using various methods, including the reaction of 2-chlorothiophene with sodium thioacetate and ammonium carbonate, or the reaction of 2-chlorothiophene with thiourea and potassium hydroxide. Another common method for synthesizing 3-Mercaptothiophene-2-carboxamide involves the reaction of 2-chlorothiophene with thiourea and sodium hydroxide. The resulting product is then treated with acetic anhydride to yield 3-Mercaptothiophene-2-carboxamide.

properties

CAS RN

104728-24-7

Product Name

3-Mercaptothiophene-2-carboxamide

Molecular Formula

C5H5NOS2

Molecular Weight

159.2 g/mol

IUPAC Name

3-sulfanylthiophene-2-carboxamide

InChI

InChI=1S/C5H5NOS2/c6-5(7)4-3(8)1-2-9-4/h1-2,8H,(H2,6,7)

InChI Key

TUAZXBJJRHSKFO-UHFFFAOYSA-N

SMILES

C1=CSC(=C1S)C(=O)N

Canonical SMILES

C1=CSC(=C1S)C(=O)N

synonyms

2-Thiophenecarboxamide,3-mercapto-(9CI)

Origin of Product

United States

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